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Introduction

AZD6918 is a potent and selective, orally active inhibitor of Tropomyosin receptor kinase (Trk)
tyrosine kinases.[1][2] The Trk family of receptors (TrkA, TrkB, and TrkC) and their neurotrophin
ligands are crucial in the development and function of the nervous system. However, aberrant
Trk signaling has been implicated in the pathogenesis of various cancers, particularly
neuroblastoma.[1] AZD6918 exerts its anti-tumor effects by binding to Trk, thereby inhibiting
neurotrophin-Trk interaction and subsequent activation of downstream signaling pathways. This
disruption leads to cell cycle arrest and apoptosis in tumor cells that have a dependency on Trk
signaling.[1][3]

These application notes provide a comprehensive guide for assessing the in vitro efficacy of
AZD6918 by measuring cell viability. Detailed protocols for commonly used assays are
provided, along with illustrative data and visualizations to aid in experimental design and data
interpretation.

Mechanism of Action of AZD6918

AZD6918 specifically targets the Trk family of receptor tyrosine kinases. In many
neuroblastomas, the Brain-Derived Neurotrophic Factor (BDNF) binds to its receptor, TrkB,
initiating a signaling cascade that promotes cell survival and chemoresistance.[1][3] AZD6918
competitively inhibits this interaction, leading to the downregulation of pro-survival pathways.
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The binding of BDNF to TrkB normally leads to the autophosphorylation of the receptor and the
activation of downstream signaling pathways, most notably the PI3K/Akt and MAPK pathways.
The activation of Akt leads to the phosphorylation and activation of mMTOR and the
phosphorylation and inactivation of GSK-3, both of which contribute to cell survival and
proliferation. AZD6918's inhibition of TrkB phosphorylation prevents the activation of these
downstream effectors.[1]
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Caption: AZD6918 inhibits the BDNF/TrkB signaling pathway.
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Data Presentation: Efficacy of AZD6918 on
Neuroblastoma Cell Lines

The following tables summarize the dose-dependent effect of AZD6918 on the viability of
various TrkB-expressing neuroblastoma cell lines after 24 hours of treatment, as determined by
an MTS assay.[1]

Table 1: Percent Viability of Neuroblastoma Cell Lines Treated with AZD6918

AZD6918 TB3 % Viability BE2 % Viability KCNR % Viability
Concentration (uM) (Mean * SD) (Mean * SD) (Mean * SD)

0 (Vehicle Control) 100+ 5.0 100+ 4.8 100+5.2

1.25 95+45 98 +£4.2 96 4.9

2.5 88+5.1 92+45 89+55

5 75+6.2 81+5.8 78 +6.1

10 60 5.8 68 £ 6.3 65+5.9

20 45+ 4.9 52+5.1 50+5.3

40 30+4.1 38+4.6 35144

60 2235 28+ 3.9 25+ 3.7

Table 2: Estimated IC50 Values for AZD6918 in Neuroblastoma Cell Lines

Cell Line Estimated IC50 (pM)
TB3 ~15
BE2 ~25
KCNR ~20

Note: The data in these tables are illustrative and based on published findings.[1] Actual results
may vary depending on experimental conditions.
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Experimental Protocols

Several colorimetric and luminescent assays are suitable for determining cell viability following
AZD6918 treatment. The choice of assay may depend on factors such as cell type,
experimental throughput, and available equipment.

General Experimental Workflow
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General Workflow for Cell Viability Assays
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Caption: A typical workflow for assessing cell viability.
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MTS Cell Viability Assay

The MTS assay is a colorimetric method for assessing cell viability. The assay utilizes a
tetrazolium salt (MTS) that is bioreduced by viable, metabolically active cells into a colored
formazan product that is soluble in the cell culture medium. The quantity of formazan product is
directly proportional to the number of living cells in culture.

Materials:

96-well cell culture plates

TrkB-expressing neuroblastoma cells (e.g., TB3, BE2, KCNR)

Complete cell culture medium

AZD6918 stock solution (in DMSO)

MTS reagent solution

Microplate spectrophotometer capable of reading absorbance at 490 nm

Protocol:

o Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in
100 pL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO:
incubator to allow for cell attachment.

e Compound Treatment: Prepare serial dilutions of AZD6918 in complete culture medium.
Remove the medium from the wells and add 100 pL of the diluted compound solutions.
Include a vehicle control (medium with the same concentration of DMSO used for the highest
AZD6918 concentration).

 Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

o MTS Reagent Addition: Add 20 pL of MTS reagent to each well.

e Incubation: Incubate the plate for 1-4 hours at 37°C.
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e Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

o Data Analysis: Subtract the average absorbance of the media-only blank wells from all other
values. Calculate the percent viability for each treatment by normalizing to the vehicle control
wells ((Absorbance of treated cells / Absorbance of control cells) x 100).

MTT Cell Viability Assay

The MTT assay is another widely used colorimetric assay for measuring cellular metabolic
activity as an indicator of cell viability. In this assay, the yellow tetrazolium salt MTT is reduced
by metabolically active cells to form insoluble purple formazan crystals. These crystals are then
solubilized, and the absorbance is measured.

Materials:

96-well cell culture plates

o TrkB-expressing neuroblastoma cells

o Complete cell culture medium

e AZD6918 stock solution (in DMSO)

e MTT solution (5 mg/mL in PBS)

e Solubilization buffer (e.g., 10% SDS in 0.01 M HCI)

o Microplate spectrophotometer capable of reading absorbance at 570 nm

Protocol:

e Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTS assay protocol.
o MTT Reagent Addition: Add 10 pL of MTT solution to each well.

e Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan
crystals to form.
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» Solubilization: Carefully remove the medium and add 100 pL of solubilization buffer to each
well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

e Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Perform data analysis as described in step 7 of the MTS assay protocol.

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells
in culture based on the quantification of ATP, which indicates the presence of metabolically
active cells. The assay involves adding a single reagent directly to the cells, resulting in cell
lysis and the generation of a luminescent signal proportional to the amount of ATP present.

Materials:

e Opaque-walled 96-well plates

o TrkB-expressing neuroblastoma cells
o Complete cell culture medium

o AZD6918 stock solution (in DMSO)

o CellTiter-Glo® Reagent

e Luminometer

Protocol:

o Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTS assay protocol, using
opaque-walled plates.

e Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before
use.

o Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell
culture medium in each well (e.g., 100 pL of reagent to 100 pL of medium).
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e Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce
cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

e Luminescence Reading: Measure the luminescence using a luminometer.

o Data Analysis: Subtract the average luminescence of the media-only blank wells from all
other values. Calculate the percent viability for each treatment by normalizing to the vehicle
control wells ((Luminescence of treated cells / Luminescence of control cells) x 100).

Conclusion

The provided application notes and protocols offer a robust framework for evaluating the
efficacy of AZD6918 in Trk-dependent cancer cell lines. The selection of the appropriate cell
viability assay will depend on the specific experimental needs and available resources.
Accurate and consistent execution of these protocols will yield reliable data to inform preclinical
drug development and further elucidate the therapeutic potential of AZD6918.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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